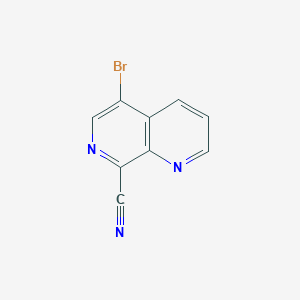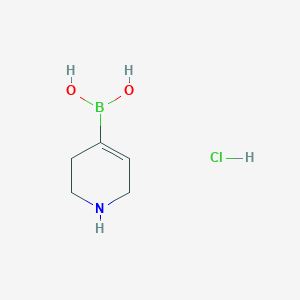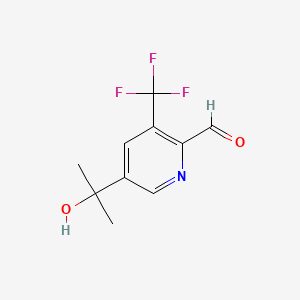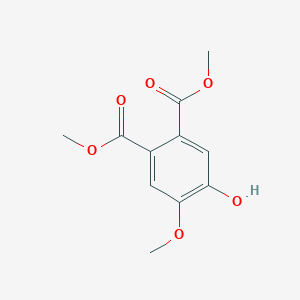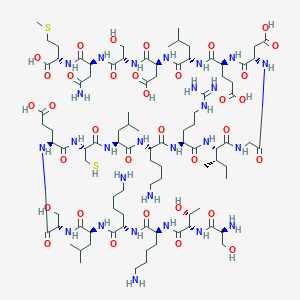
Bax BH3 peptide (55-74), wild type
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bax BH3 peptide (55-74), wild type, is a 20-amino acid peptide derived from the Bcl-2 family protein Bax. This peptide is known for its ability to induce apoptosis in various cell line models by disrupting interactions between pro-apoptotic and anti-apoptotic proteins . The sequence of this peptide is Ser-Thr-Lys-Lys-Leu-Ser-Glu-Cys-Leu-Lys-Arg-Ile-Gly-Asp-Glu-Leu-Asp-Ser-Asn-Met .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bax BH3 peptide (55-74), wild type, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bax BH3 peptide (55-74), wild type, primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used for peptide bond formation.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.
Oxidizing Agents: Hydrogen peroxide or DMSO can be used for disulfide bond formation.
Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are used for disulfide bond reduction.
Major Products
The major product of these reactions is the this compound, itself. Analog peptides with modified sequences can also be produced through substitution reactions .
Applications De Recherche Scientifique
Bax BH3 peptide (55-74), wild type, has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigates the mechanisms of apoptosis and protein-protein interactions within the Bcl-2 family.
Medicine: Explores potential therapeutic applications in cancer treatment by inducing apoptosis in cancer cells.
Industry: Utilized in the development of apoptosis-inducing agents and peptide-based therapeutics
Mécanisme D'action
Bax BH3 peptide (55-74), wild type, exerts its effects by interacting with anti-apoptotic proteins such as Bcl-2 and Bcl-XL. This interaction disrupts the protective function of these proteins, leading to the release of cytochrome c from mitochondria and the activation of the intrinsic apoptotic pathway. The peptide promotes the oligomerization of Bax, which forms pores in the mitochondrial membrane, facilitating cytochrome c release and subsequent caspase activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bax BH3 peptide (55-74), mutant: A variant with specific amino acid substitutions.
Bcl-2 BH3 peptide: Another member of the Bcl-2 family with similar apoptotic functions.
Bcl-XL BH3 peptide: A peptide derived from the Bcl-XL protein with pro-apoptotic activity
Uniqueness
Bax BH3 peptide (55-74), wild type, is unique due to its specific sequence and ability to induce apoptosis by targeting the intrinsic pathway. Its effectiveness in disrupting Bax/Bcl-2 and Bax/Bcl-XL interactions sets it apart from other BH3 peptides .
Propriétés
Formule moléculaire |
C93H163N27O34S2 |
|---|---|
Poids moléculaire |
2267.6 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C93H163N27O34S2/c1-11-47(8)72(90(151)102-39-67(126)103-61(37-70(131)132)85(146)107-54(23-25-68(127)128)78(139)112-58(34-45(4)5)82(143)115-62(38-71(133)134)86(147)117-64(42-123)88(149)114-60(36-66(98)125)84(145)110-56(92(153)154)27-32-156-10)119-80(141)53(22-18-31-101-93(99)100)105-75(136)50(19-12-15-28-94)106-81(142)57(33-44(2)3)113-89(150)65(43-155)118-79(140)55(24-26-69(129)130)108-87(148)63(41-122)116-83(144)59(35-46(6)7)111-77(138)51(20-13-16-29-95)104-76(137)52(21-14-17-30-96)109-91(152)73(48(9)124)120-74(135)49(97)40-121/h44-65,72-73,121-124,155H,11-43,94-97H2,1-10H3,(H2,98,125)(H,102,151)(H,103,126)(H,104,137)(H,105,136)(H,106,142)(H,107,146)(H,108,148)(H,109,152)(H,110,145)(H,111,138)(H,112,139)(H,113,150)(H,114,149)(H,115,143)(H,116,144)(H,117,147)(H,118,140)(H,119,141)(H,120,135)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,99,100,101)/t47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,72-,73-/m0/s1 |
Clé InChI |
JEUJPRDOTFWCHJ-RRRSFJALSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


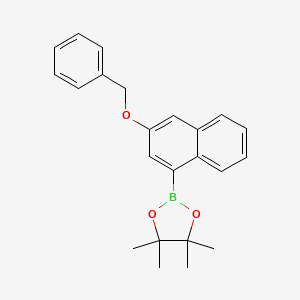
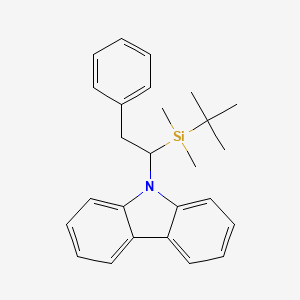

![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)

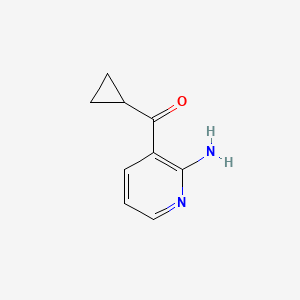

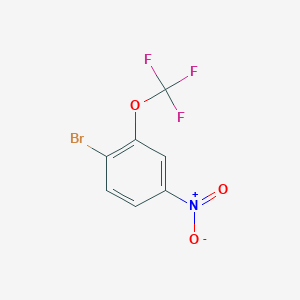
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
